molecular formula C11H7FN4S B2666526 2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile CAS No. 338959-97-0

2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile

Cat. No. B2666526
CAS RN: 338959-97-0
M. Wt: 246.26
InChI Key: CHNGKMYUXAYICJ-VMPITWQZSA-N
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Description

“2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile” is a chemical compound with the molecular formula C11H7FN4S and a molecular weight of 246.26 . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecules of similar compounds are near ‘V’ shaped with the angles between the two aromatic planes approximately 84° in each case . They crystallize in the monoclinic space group P21/c .


Physical And Chemical Properties Analysis

The predicted density of this compound is 1.463±0.06 g/cm3, and the predicted boiling point is 452.2±55.0 °C .

Scientific Research Applications

Chemical Synthesis and Reactions

2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile is a compound that has been involved in various chemical syntheses and reactions. For example, it has been used in the cyanoethylation of cyclic amidines to yield β-cyanoethylamino derivatives (Fahmy et al., 1978). This chemical reactivity is indicative of the compound's utility in creating more complex molecules for further study or applications.

Fluorescence and Charge Transfer Studies

The compound's derivatives have been studied for their spectroscopic properties, particularly regarding fluorescence effects. A study on the fluorescence emission spectra of thiadiazole derivatives revealed interesting dual fluorescence effects, which were linked to specific molecular aggregation and charge transfer phenomena (Budziak et al., 2019). Such properties make these compounds potential candidates for use as fluorescence probes in biological and molecular medicine research.

Antifungal Agents

The synthesis of new heterocycles derived from compounds including 1,3,4-thiadiazole derivatives has shown potent antifungal properties (Gomha & Abdel‐Aziz, 2012). The antifungal activity suggests the compound and its derivatives could be valuable in developing new antifungal drugs or agricultural chemicals.

Noncovalent Interactions Analysis

The analysis of noncovalent interactions in derivatives of 1,3,4-thiadiazole has provided insights into the structural and energetic aspects of these molecules (El-Emam et al., 2020). Understanding these interactions is crucial for the design and optimization of new compounds with desired physical, chemical, or biological properties.

Anticancer and Neuroprotective Activities

Derivatives of 1,3,4-thiadiazole have been investigated for their anticancer and neuroprotective activities. One study highlighted a derivative's ability to inhibit tumor cell proliferation and migration, alongside a trophic effect in neuronal cell culture, indicating its potential as a therapeutic agent (Rzeski et al., 2007).

Biomedical Imaging

The dual fluorescence effects and biological activity studies of 1,3,4-thiadiazole derivatives suggest their application in biomedical imaging. The fluorescence properties, combined with biological activity, offer a route to developing new imaging agents or therapeutic drugs with enhanced specificity and efficacy (Budziak et al., 2019).

properties

IUPAC Name

(E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4S/c12-9-4-2-1-3-7(9)5-8(6-13)10-15-16-11(14)17-10/h1-5H,(H2,14,16)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNGKMYUXAYICJ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NN=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NN=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile

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